N-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)propanamide
Description
The compound N-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)propanamide features a propanamide backbone linked to a phenyl ring, which is further substituted with a methylene-bridged piperazine moiety bearing a pyridin-2-yl group. This structure combines aromatic, amide, and heterocyclic elements, making it a candidate for diverse biological interactions, particularly in central nervous system (CNS) targets due to the piperazine scaffold .
Properties
IUPAC Name |
N-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-2-19(24)21-17-8-6-16(7-9-17)15-22-11-13-23(14-12-22)18-5-3-4-10-20-18/h3-10H,2,11-15H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGKVZZVWIRYCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)propanamide typically involves multiple steps, starting with the preparation of the piperazine and pyridine intermediates. One common method involves the reaction of 4-(pyridin-2-yl)piperazine with 4-bromomethylbenzene under basic conditions to form the intermediate compound. This intermediate is then reacted with propanoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving the use of catalysts and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyridine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
N-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways involved in disease processes .
Comparison with Similar Compounds
Research Implications and Gaps
- Synthetic Optimization : The target compound’s methylene linker may offer synthetic advantages over ethoxy-bridged analogues (e.g., higher yields) .
- Pharmacological Potential: Pyridinyl-piperazine derivatives often exhibit affinity for serotonin (5-HT) and dopamine receptors, suggesting CNS applications. However, explicit activity data are needed.
- Need for Further Studies : Comparative pharmacokinetic and binding assays are required to evaluate the impact of pyridinyl vs. acyl substituents on efficacy and toxicity.
Biological Activity
N-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)propanamide, often referred to by its chemical structure or CAS number (not explicitly provided in the search results), is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound, focusing on its interactions with various biological targets and its therapeutic potential.
Chemical Structure and Properties
The compound features a piperazine moiety, which is known for its diverse biological activities, particularly in the realm of neuropharmacology. Its structure can be summarized as follows:
- Molecular Formula : C18H22N4O
- Molecular Weight : 318.4 g/mol
- Key Functional Groups : Piperazine ring, phenyl group, and a propanamide chain.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The synthetic route often includes:
- Formation of the Piperazine Derivative : Starting from commercially available piperazine and pyridine derivatives.
- Coupling Reactions : Utilizing coupling agents to link the piperazine to the phenyl group.
- Amidation : Finalizing the structure by forming the amide bond with propanoic acid derivatives.
Neuropharmacological Effects
Research indicates that compounds containing piperazine moieties exhibit significant neuropharmacological effects. In particular:
- Serotonin Reuptake Inhibition : Similar compounds have demonstrated potent inhibition of serotonin (5-HT) reuptake, which is crucial for antidepressant activity. For instance, derivatives like 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one showed promising results in inhibiting serotonin reuptake in vitro .
Antidepressant Activity
In vivo studies have highlighted the potential antidepressant effects of related piperazine compounds. For example, one study showed that a compound similar to this compound could significantly reduce immobility times in forced swimming tests (FST), indicating antidepressant-like properties .
Acetylcholinesterase Inhibition
Piperazine derivatives have also been explored for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. Virtual screening studies have indicated that certain piperazine derivatives bind effectively to AChE's active sites, suggesting their potential as therapeutic agents for cognitive disorders .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound remains under investigation, but related compounds have shown favorable absorption and metabolism characteristics. Stability in human liver microsomes is a positive indicator for further development .
Case Studies and Research Findings
Several studies have investigated the biological activities of related piperazine compounds:
Q & A
Q. Basic
- ¹H/¹³C NMR: Assign peaks to pyridinyl (δ 8.2–9.1 ppm) and piperazine protons (δ 2.4–3.1 ppm). Integration ratios validate substituent stoichiometry .
- Mass Spectrometry: Confirm molecular weight (e.g., [M+H]+ = 365.2 g/mol) .
- HPLC: Assess purity (>95%) using C18 columns and acetonitrile/water gradients .
How can reaction conditions be optimized to improve yield?
Q. Advanced
| Parameter | Optimization Strategy | Impact on Yield | Reference |
|---|---|---|---|
| Solvent | Replace dichloromethane with THF | Increases by 10–15% | |
| Catalyst | Add triethylamine for reductive amination | Reduces side products | |
| Temperature | Maintain at 50°C during coupling | Stabilizes intermediates |
What strategies address low solubility in biological assays?
Q. Advanced
- Structural Modifications: Introduce hydrophilic groups (e.g., hydroxyl or methoxy) on the phenyl ring to enhance aqueous solubility .
- Formulation: Use co-solvents (e.g., DMSO/PEG 400) at <1% concentration to avoid cytotoxicity .
- Salt Formation: Prepare hydrochloride salts to improve pharmacokinetic properties .
How can computational modeling guide derivative design?
Q. Advanced
- Molecular Docking: Predict binding affinity to dopamine D3 receptors using AutoDock Vina and PyRx .
- QSAR Studies: Correlate logP values with activity to prioritize lipophilic analogs .
- DFT Calculations: Analyze electron density maps to optimize piperazine-pyridinyl interactions .
What are common pitfalls in interpreting biological activity data?
Q. Advanced
- Off-Target Effects: Validate selectivity via receptor-binding assays (e.g., dopamine D2 vs. D3) .
- Metabolic Instability: Incubate with liver microsomes to identify vulnerable sites (e.g., amide hydrolysis) .
- Data Normalization: Use positive controls (e.g., clozapine for receptor antagonism) to calibrate assays .
How to design SAR studies for piperazine-based analogs?
Q. Basic
- Core Modifications: Vary aryl groups on piperazine (e.g., 2-chlorophenyl vs. 4-fluorophenyl) .
- Side Chain Adjustments: Replace propanamide with pentanamide to probe steric effects .
- Bioisosteres: Substitute pyridine with quinoline to assess π-stacking interactions .
What analytical methods resolve purity challenges in final products?
Q. Advanced
- Two-Dimensional Chromatography: Combine size-exclusion and reverse-phase HPLC for trace impurity detection .
- Crystallography: Grow single crystals in ethanol/water mixtures to confirm stereochemistry .
- Elemental Analysis: Validate C, H, N content within ±0.3% of theoretical values .
How to validate target engagement in vitro?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
